molecular formula C11H14N4O2S B2573135 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide CAS No. 2034566-78-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide

Cat. No.: B2573135
CAS No.: 2034566-78-2
M. Wt: 266.32
InChI Key: QNTMOFYFXLVYMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, NNN pincer palladium (II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine gave the NNN pincer Pd (II) complexes .


Chemical Reactions Analysis

The NNN pincer palladium (II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Design and Synthesis of Libraries for Biological Testing : Research has been conducted on designing and synthesizing libraries of compounds with structural similarities to "N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide", aiming to evaluate their biological activities. For instance, a study explored the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides to assess their toxicity to C. elegans, indicating the compound's relevance in discovering biologically active molecules (Donohue et al., 2002).

Mechanistic Studies

  • Exploration of Reaction Mechanisms : Studies have also delved into understanding the reaction mechanisms involving structurally related compounds. For example, an investigation into the reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea revealed insights into the ANRORC rearrangement mechanism, underscoring the compound's utility in chemical synthesis and mechanistic studies (Ledenyova et al., 2018).

Drug Discovery and Development

  • Antimicrobial and Antituberculosis Activity : Research efforts have focused on the design and synthesis of compounds for potential antimicrobial and antituberculosis applications. For example, a study synthesized thiazole-aminopiperidine hybrid analogs as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the compound's potential in drug discovery efforts targeting tuberculosis (Jeankumar et al., 2013).

  • Nematocidal and Molluscicidal Properties : Compounds with similar structures have been evaluated for their nematocidal and molluscicidal properties, indicating potential agricultural and public health applications. For instance, novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and shown to exhibit good nematocidal activity against M. incognita (Zhao et al., 2017).

  • Cytotoxicity and Anticancer Activity : The structural analogs of "this compound" have been explored for their cytotoxic and anticancer activities, contributing to the search for novel anticancer agents. Research includes the synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives with evaluated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's relevance in oncological research (Hassan et al., 2014).

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c16-11(10-8-18-9-13-10)12-3-6-17-7-5-15-4-1-2-14-15/h1-2,4,8-9H,3,5-7H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTMOFYFXLVYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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